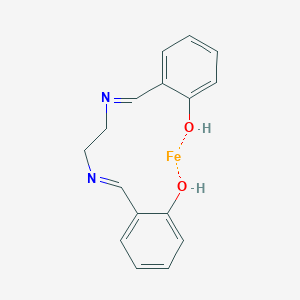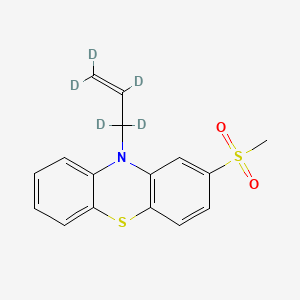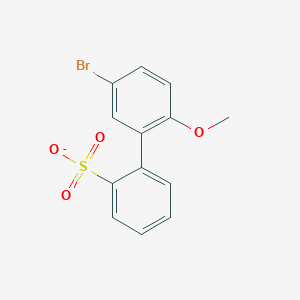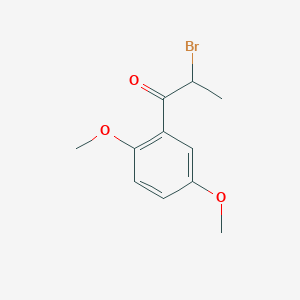![molecular formula C10H11N3O B13828559 Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides, including Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides participates in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and ammonium acetate. Typical reaction conditions involve boiling solvents like ethanol or benzene and the use of basic catalysts such as triethylamine .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities. For example, reactions with phenacyl bromide can yield pyrrole derivatives .
Scientific Research Applications
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- include other cyanoacetamides such as:
- N-phenyl cyanoacetamide
- N-methyl cyanoacetamide
- N-heteryl cyanoacetamide
Uniqueness
What sets Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- apart is its specific structure, which allows for unique interactions in chemical reactions and biological systems. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[[3-(cyanoamino)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-9-3-2-4-10(5-9)13-7-11/h2-5,13H,6H2,1H3,(H,12,14) |
InChI Key |
ISVQIEXDAWBVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)



![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)


